Although not directly studied in these papers, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid belongs to a class of compounds with a 3,4-dihydroisoquinoline scaffold. This scaffold is found in various biologically active molecules, including some with reported anticancer, anti-inflammatory, and analgesic properties [, , , ]. Derivatives of this core structure, particularly those with modifications at the carboxylic acid moiety and substitutions on the dihydroisoquinoline ring, have shown promise as potential therapeutic agents [, ].
The 3,4-dihydroisoquinoline core structure plays a crucial role in the binding affinity and selectivity of related compounds. Substitutions on this core structure, such as the methoxy groups in CM398, can significantly impact the compound's pharmacological profile []. Computational studies have highlighted the importance of specific structural features, such as the tetrahydroquinoline moiety in 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives, for selective inhibition of aldo-keto reductase AKR1C3 [].
While the specific mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is unknown, studies on its derivatives provide some insights. For instance, CM398 exhibits antinociceptive effects through its interaction with the sigma-2 receptor, potentially by modulating intracellular Ca2+ regulation and cholesterol homeostasis []. Other derivatives, like (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide, attenuate RANKL-induced osteoclast differentiation by inhibiting NF-κB nuclear translocation, suggesting potential for osteoporosis treatment [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: